molecular formula C10H11NO2 B15317162 2-[4-(Hydroxymethyl)phenoxy]propanenitrile

2-[4-(Hydroxymethyl)phenoxy]propanenitrile

Cat. No.: B15317162
M. Wt: 177.20 g/mol
InChI Key: JTHKRTOAAQPDEY-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenoxy]propanenitrile is a nitrile derivative featuring a hydroxymethylphenoxy substituent. The hydroxymethyl group (-CH2OH) attached to the aromatic ring and the nitrile (-CN) functional group confer distinct physicochemical and biological properties.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]propanenitrile

InChI

InChI=1S/C10H11NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,8,12H,7H2,1H3

InChI Key

JTHKRTOAAQPDEY-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-(Hydroxymethyl)phenoxy]propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-(Hydroxymethyl)phenol with 3-chloropropanenitrile under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-(Hydroxymethyl)phenol attacks the electrophilic carbon of 3-chloropropanenitrile, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)phenoxy]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction . The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.

Scientific Research Applications

2-[4-(Hydroxymethyl)phenoxy]propanenitrile has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Substituent variations significantly alter properties. Key examples include:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-[4-(Hydroxymethyl)phenoxy]propanenitrile -CH2OH C10H11NO2 Hypothesized antioxidant activity; potential use in drug synthesis
2-(4-Methoxyphenyl)propanenitrile -OCH3 C10H11NO Higher lipophilicity vs. hydroxymethyl; used in organic synthesis
490-M24 (Methyl ester metabolite) -OCH3, ester group C18H19NO5 Enhanced metabolic stability; intermediate in drug pathways
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid Boronic acid, methoxyethyl C16H19BO4 Fungal histone deacetylase (HDAC) inhibition; IC50 ~1 µM

Key Observations :

  • Hydroxymethyl vs.
  • Boronic Acid Derivatives : The addition of boronic acid in ’s compound enhances HDAC inhibition efficacy, suggesting that electron-withdrawing groups may improve target binding .

Impact of Aliphatic Chain Length

highlights the odd-even effect in n-alkylene benzyl alcohols (e.g., Do4OH, Do5OH, Do6OH).

Compound (n = CH2 groups) Chain Length Melting Point (°C) Packing Density Stability Trend
Do4OH (n=4, even) 4 Higher Lower More stable
Do5OH (n=5, odd) 5 Lower Higher Less stable
  • Odd-Even Effect: Odd-numbered chains exhibit non-planar structures, increasing repulsive H···H interactions and reducing melting points despite higher packing density . This contradicts the assumption that denser packing universally enhances stability.

Pharmacologically Active Analogs

  • Bezafibrate (): A hypolipidemic agent with a phenoxy backbone. It reduces cholesterol by 20–25% and triglycerides by 43% at 600 mg/day. The chlorobenzamide group enhances lipid-lowering efficacy compared to simpler phenoxy nitriles .

Physicochemical and Electronic Properties

  • Melting Points: Hydroxymethylphenoxy compounds (e.g., Do4OH) melt at ~120–150°C, whereas methoxy analogs (e.g., 2-(4-methoxyphenyl)propanenitrile) have lower melting points due to reduced hydrogen bonding .
  • Electronic Effects : Nitriles with electron-withdrawing groups (e.g., -CN) exhibit lower HOMO energies, enhancing oxidative stability. For example, PN’s HOMO-LUMO gap correlates with its antioxidant activity .

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